5-(2-Chloro-4-fluorophenyl)-5-oxovaleric acid

描述

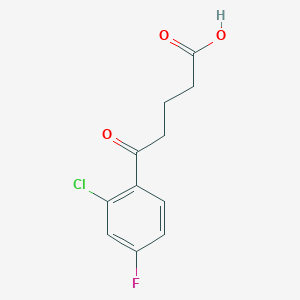

5-(2-Chloro-4-fluorophenyl)-5-oxovaleric acid is a halogenated organic compound with the molecular formula C₁₁H₁₀ClFO₃ (molecular weight: 244.65 g/mol). It features a phenyl ring substituted with chlorine at position 2 and fluorine at position 4, linked to a γ-ketovaleric acid chain. This structure positions it as a key intermediate in pharmaceutical synthesis, particularly for molecules targeting enzyme inhibition or receptor modulation due to its electron-withdrawing substituents and carboxylic acid functionality .

属性

IUPAC Name |

5-(2-chloro-4-fluorophenyl)-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClFO3/c12-9-6-7(13)4-5-8(9)10(14)2-1-3-11(15)16/h4-6H,1-3H2,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONSJPTTZAVCTRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Cl)C(=O)CCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chloro-4-fluorophenyl)-5-oxovaleric acid typically involves the reaction of 2-chloro-4-fluorobenzene with a suitable valeric acid derivative under controlled conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where 2-chloro-4-fluorobenzene reacts with valeric anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

化学反应分析

Oxidation Reactions

The carboxylic acid group and ketone moiety offer distinct oxidation pathways. While the ketone is less prone to further oxidation under standard conditions, the α-position to the carbonyl may undergo selective oxidation under controlled conditions.

| Reaction | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Side-chain oxidation | KMnO₄, acidic aqueous solution | 5-(2-Chloro-4-fluorophenyl)-2,5-dioxovaleric acid |

Mechanistic Insight : Manganese-based oxidants target α-hydrogens adjacent to carbonyl groups, forming diketones or carboxylic acid derivatives .

Reduction Reactions

The ketone group is reducible to a secondary alcohol, while the carboxylic acid can be converted to primary alcohols under stronger conditions.

Key Findings : Sodium borohydride selectively reduces the ketone without affecting the carboxylic acid , whereas lithium aluminum hydride reduces both functional groups.

Substitution Reactions

The electron-withdrawing chloro and fluoro groups on the aromatic ring facilitate nucleophilic aromatic substitution (NAS), particularly at the 2-chloro position.

Notes :

-

*Fluorine substitution is less common due to its strong C–F bond but can occur under extreme conditions .

-

Copper-catalyzed hydrolysis of chloroarenes is well-documented for phenolic synthesis .

Esterification and Amidation

The carboxylic acid readily forms esters or amides, enabling derivatization for pharmaceutical or industrial applications.

| Reaction | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Esterification | Ethanol, H₂SO₄, reflux | Ethyl 5-(2-chloro-4-fluorophenyl)-5-oxovalerate | |

| Amide formation | SOCl₂, NH₃ | 5-(2-Chloro-4-fluorophenyl)-5-oxovaleramide |

Synthetic Utility : Esterification improves solubility for further reactions, while amidation is critical in prodrug development .

Decarboxylation

Thermal or acidic conditions promote decarboxylation, yielding a ketone-altered product.

| Reaction | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Thermal decarboxylation | 200°C, quinoline | 4-(2-Chloro-4-fluorophenyl)-2-butanone |

Mechanism : Decarboxylation proceeds via a cyclic transition state, releasing CO₂ and forming a conjugated ketone .

Cross-Coupling Reactions

The aryl chloride may participate in palladium-catalyzed couplings, though reactivity is limited compared to bromo/iodo analogues.

| Reaction | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Suzuki-Miyaura coupling* | Pd(PPh₃)₄, arylboronic acid | Biaryl-valeric acid derivative |

Limitations : Chloroarenes require specialized catalysts (e.g., Buchwald-Hartwig conditions) for efficient coupling .

Critical Analysis of Reactivity

-

Steric and Electronic Effects : The 2-chloro-4-fluoro substitution pattern deactivates the aromatic ring, directing NAS to the para-fluoro position only under forcing conditions .

-

Ketone Stability : The β-keto acid structure may lead to keto-enol tautomerism, influencing reduction and oxidation pathways .

科学研究应用

Organic Synthesis

5-(2-Chloro-4-fluorophenyl)-5-oxovaleric acid serves as a valuable building block in the synthesis of various organic compounds. Its unique structure allows for the introduction of fluorine and chlorine substituents, which can enhance the biological activity and stability of synthesized molecules.

Table 1: Synthetic Applications

| Application Type | Description |

|---|---|

| Building Block | Used in the synthesis of pharmaceuticals and agrochemicals |

| Reagent | Acts as a reagent in various organic reactions |

| Intermediate Compound | Serves as an intermediate in multi-step synthesis processes |

Recent studies have highlighted the potential biological activities of this compound, particularly its antimicrobial and anti-inflammatory properties.

Antimicrobial Activity

In vitro studies indicate that this compound exhibits antimicrobial effects against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism is believed to involve disruption of bacterial cell wall synthesis.

Anti-inflammatory Effects

Research has shown that this compound can reduce levels of inflammatory cytokines such as IL-6 and TNF-alpha in animal models, suggesting its potential therapeutic role in treating inflammatory diseases.

Table 2: Biological Studies Overview

| Study Focus | Findings |

|---|---|

| Antimicrobial Activity | Inhibition of MRSA growth; mechanism under investigation |

| Anti-inflammatory Effects | Reduction in IL-6 and TNF-alpha levels |

Pharmaceutical Development

The compound is being explored for its potential therapeutic applications, particularly in drug development. Its ability to interact with specific molecular targets makes it a candidate for developing new treatments for various diseases.

Case Study: Novel Drug Development

A recent study investigated the efficacy of this compound as a lead compound for new anti-cancer agents. The study found that derivatives of this compound showed promising results in inhibiting tumor growth in preclinical models.

Comparative Analysis with Related Compounds

To understand the relative efficacy and application scope of this compound, a comparative analysis with structurally similar compounds can be beneficial.

Table 3: Comparison with Related Compounds

| Compound Name | Key Applications | Biological Activity |

|---|---|---|

| 5-(4-Chloro-3-fluorophenyl)-5-oxovaleric acid | Synthesis of pharmaceuticals | Moderate antimicrobial |

| 5-(2-Bromo-4-fluorophenyl)-5-oxovaleric acid | Potential anti-cancer activity | High cytotoxicity |

作用机制

The mechanism of action of 5-(2-Chloro-4-fluorophenyl)-5-oxovaleric acid involves its interaction with specific molecular targets. The chloro and fluoro substituents on the phenyl ring can enhance the compound’s ability to bind to enzymes or receptors, thereby modulating their activity. The valeric acid moiety may also play a role in the compound’s overall bioactivity by influencing its solubility and cellular uptake.

相似化合物的比较

Comparison with Structurally Similar Compounds

The following compounds are compared based on molecular structure, substituent effects, and physicochemical properties:

Table 1: Structural and Molecular Data

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents |

|---|---|---|---|---|

| 5-(2-Chloro-4-fluorophenyl)-5-oxovaleric acid | C₁₁H₁₀ClFO₃ | 244.65 | 845790-48-9* | 2-Cl, 4-F, γ-keto acid |

| 5-(4-Chloro-2-fluorophenyl)-5-oxopentanoic acid | C₁₁H₁₀ClFO₃ | 244.65 | 951889-56-8 | 4-Cl, 2-F (positional isomer) |

| 5-(3-Chloro-5-fluorophenyl)-5-oxovaleric acid | C₁₁H₁₀ClFO₃ | 244.65 | 845790-48-9 | 3-Cl, 5-F (meta substitution) |

| 5-(4-Fluorophenyl)-5-oxopentanoic acid | C₁₁H₁₁FO₃ | 210.20 | 149437-76-3 | 4-F (no Cl) |

| 5-(2-Fluorophenyl)-5-oxovaleric acid | C₁₁H₁₁FO₃ | 210.20 | 199664-70-5 | 2-F (no Cl) |

| 5-[3-Fluoro-5-(trifluoromethyl)phenyl]-5-oxovaleric acid | C₁₂H₁₀F₄O₃ | 290.20 | ZINC95740237 | 3-F, 5-CF₃ (enhanced lipophilicity) |

| 5-(2,3,4,5-Tetrafluorophenyl)-5-oxovaleric acid | C₁₁H₈F₄O₃ | 264.17 | 951891-61-5 | 2,3,4,5-F (polyhalogenated) |

Notes:

- *CAS 845790-48-9 is ambiguously listed for two compounds in the evidence (target compound and 3-Cl-5-F variant), requiring verification .

Positional Isomerism and Substituent Effects

- Chloro-Fluoro Positional Isomers: 2-Cl-4-F vs. 4-Cl-2-F: The target compound and its positional isomer (CAS 951889-56-8) differ in halogen placement. The 2-Cl-4-F configuration may exhibit stronger para-directing effects due to fluorine’s ortho/para-directing nature, influencing reactivity in electrophilic substitution .

- Fluorophenyl Variants (No Chlorine): 5-(4-Fluorophenyl)-5-oxopentanoic acid (CAS 149437-76-3) and 5-(2-Fluorophenyl)-5-oxovaleric acid (CAS 199664-70-5) lack chlorine, reducing molecular weight (~210 vs. 244.65 g/mol) and electron-withdrawing effects. This may decrease metabolic stability but improve aqueous solubility .

Functional Group Modifications

Trifluoromethyl Addition :

- However, steric crowding may limit synthetic utility .

Ester Derivatives

- Ethyl 5-(2-Chloro-4-fluorophenyl)-5-oxovalerate (CAS 951886-22-9) and Ethyl 5-(4-Chloro-2-fluorophenyl)-5-oxovalerate (CAS 951886-37-6) are esterified forms of the target compound and its isomer. These derivatives exhibit higher logP values (~3.0) due to esterification, making them more suitable as prodrugs for enhanced absorption .

生物活性

5-(2-Chloro-4-fluorophenyl)-5-oxovaleric acid is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities, including anticancer properties. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a chloro and a fluorine substituent on a phenyl ring, along with a ketone and carboxylic acid functional group. These structural elements contribute to its reactivity and biological activity, particularly as an inhibitor of murine double minute 2 (MDM2), which is involved in cancer cell proliferation.

Anticancer Activity

Research indicates that derivatives of this compound exhibit promising anticancer activity. The compound's mechanism involves the inhibition of MDM2, which leads to the activation of p53, a crucial tumor suppressor protein. This activation results in the induction of apoptosis in cancer cells.

Case Studies

- MDM2 Inhibition : A study demonstrated that compounds similar to this compound effectively bind to MDM2 with high affinity (IC50 values often below 10 nM). This binding inhibits the interaction between MDM2 and p53, leading to increased levels of p53 in the cell and subsequent tumor regression .

- Cell Line Studies : In vitro evaluations against various cancer cell lines showed significant growth inhibition. For instance, compounds derived from this class displayed over 80% regression in specific cancer models at concentrations as low as 10 µM .

The biological activity of this compound can be attributed to several mechanisms:

- MDM2/p53 Pathway : By inhibiting MDM2, the compound promotes p53-mediated transcriptional activation of genes involved in cell cycle arrest and apoptosis.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds may induce oxidative stress in cancer cells, further promoting apoptosis .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-(4-Fluorophenyl)-5-oxopentanoic acid | Contains a fluorine substituent on a phenyl ring | Exhibits different biological activities |

| 5-(3-Chloro-4-fluorophenyl)-5-oxovaleric acid | Similar halogenated phenyl structure | May have distinct reactivity patterns |

| 5-Amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl)benzamide | Contains amino and sulfamoyl groups | Demonstrates different pharmacological properties |

This table illustrates how slight variations in structure can lead to significant differences in biological activity and chemical behavior.

Synthesis Pathways

The synthesis of this compound typically involves several steps, including:

- Formation of the Phenyl Ring : Starting from commercially available precursors.

- Functional Group Modifications : Introducing chloro and fluoro groups through electrophilic aromatic substitution.

- Carboxylic Acid Formation : Utilizing oxidation reactions to achieve the desired functional groups.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest favorable absorption characteristics; however, comprehensive toxicological assessments are necessary to establish safety profiles for clinical use.

常见问题

Q. What synthetic routes are recommended for preparing 5-(2-Chloro-4-fluorophenyl)-5-oxovaleric acid, and what are their advantages?

Methodological Answer: A common approach involves Friedel-Crafts acylation of 2-chloro-4-fluorobenzene derivatives with glutaric anhydride or its analogs, followed by hydrolysis of the intermediate ester to yield the carboxylic acid. For example, similar compounds like 4-(4-fluorobenzoyl)butyric acid are synthesized via acylation of fluorophenyl substrates with cyclic anhydrides under acidic conditions . Optimization of reaction time, temperature, and catalyst (e.g., AlCl₃) is critical to suppress side reactions such as over-acylation. Post-synthesis, purification via silica gel chromatography or recrystallization (e.g., using ethanol/water mixtures) ensures high purity.

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the substitution pattern of the aromatic ring and the ketone/acid functional groups. For instance, the deshielded proton adjacent to the ketone in similar structures appears as a triplet near δ 2.5–3.0 ppm .

- X-ray Crystallography: Programs like SHELXL (for refinement) and ORTEP-3 (for visualization) resolve bond lengths, angles, and torsional conformations. The crystal structure of 5-(3-chlorophenyl) analogs shows planar geometry at the ketone group, which can guide comparative analysis .

Q. What safety protocols are critical when handling intermediates during synthesis?

Methodological Answer:

- Hazard Mitigation: Use fume hoods and personal protective equipment (PPE) when handling chlorinated/fluorinated intermediates (e.g., 2-chloro-4-fluorophenyl derivatives), which may release toxic fumes.

- First-Aid Measures: Immediate neutralization of acid spills with sodium bicarbonate and consultation with a physician if exposed to aerosols, as recommended in safety data sheets for structurally related compounds .

Advanced Research Questions

Q. How can contradictions between spectroscopic and crystallographic data be resolved during structural validation?

Methodological Answer: Discrepancies often arise from dynamic effects (e.g., keto-enol tautomerism) or crystal packing forces. To resolve these:

- Perform variable-temperature NMR to detect tautomeric equilibria.

- Compare DFT-calculated geometries (e.g., using Gaussian or ORCA) with experimental X-ray data to identify distortions caused by intermolecular interactions .

- Use Hirshfeld surface analysis (via CrystalExplorer) to quantify intermolecular interactions influencing crystallographic bond lengths .

Q. What strategies optimize reaction yields in large-scale synthesis while minimizing byproducts?

Methodological Answer:

- Catalyst Screening: Replace traditional Lewis acids (e.g., AlCl₃) with recyclable alternatives like ionic liquids to reduce waste.

- Solvent Optimization: Use polar aprotic solvents (e.g., DMF) to enhance electrophilic acylation efficiency. For example, synthesis of 2,4-dichloro-5-fluorobenzoic acid achieved 85% yield using ethanol/water under reflux .

- In-line Analytics: Implement HPLC or GC-MS to monitor reaction progress and identify byproducts early .

Q. How can computational methods predict the biological activity of derivatives of this compound?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., enzymes involved in inflammation or microbial pathways). For example, fluorophenyl derivatives show affinity for cyclooxygenase-2 (COX-2) in docking studies .

- QSAR Modeling: Correlate electronic descriptors (e.g., Hammett σ constants for the chloro-fluoro substituents) with bioactivity data from assays to design potent analogs .

Q. What analytical workflows validate purity and stability under varying storage conditions?

Methodological Answer:

- Stability Testing: Conduct accelerated degradation studies (40°C/75% RH for 6 months) with periodic HPLC analysis to assess hydrolytic or oxidative degradation.

- Mass Spectrometry: High-resolution LC-HRMS identifies degradation products, such as decarboxylated or dehalogenated species .

- Thermogravimetric Analysis (TGA): Determines moisture uptake and thermal stability, critical for long-term storage recommendations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。